![molecular formula C14H16ClNO3 B12599999 Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- CAS No. 889867-04-3](/img/structure/B12599999.png)
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a 2-chlorophenyl and a nitroethyl group. The stereochemistry of the compound is denoted by the (1R) and (2S) configurations, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of reduction and substitution reactions. For instance, the nitration of 2-chlorophenyl ethyl ketone can be followed by reduction to form the nitroethyl derivative, which is then subjected to cyclization to form the cyclohexanone ring .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as titanium silicalite can be used to facilitate the oxidation and nitration reactions, ensuring high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]-, (2S)-: Similar structure but with an additional chlorine atom on the phenyl ring.
Cyclohexanone, 2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]-, (2S)-: Contains a phenoxy group instead of a chlorophenyl group.
Uniqueness
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- is unique due to its specific stereochemistry and the presence of both a nitro and chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
889867-04-3 |
|---|---|
Formule moléculaire |
C14H16ClNO3 |
Poids moléculaire |
281.73 g/mol |
Nom IUPAC |
(2S)-2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16ClNO3/c15-13-7-3-1-5-10(13)12(9-16(18)19)11-6-2-4-8-14(11)17/h1,3,5,7,11-12H,2,4,6,8-9H2/t11-,12-/m0/s1 |
Clé InChI |
JLLKMXSFRAOQFZ-RYUDHWBXSA-N |
SMILES isomérique |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2Cl |
SMILES canonique |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


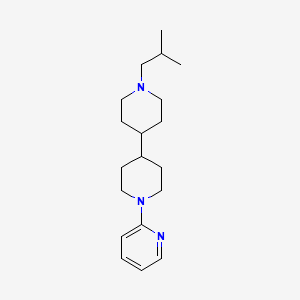
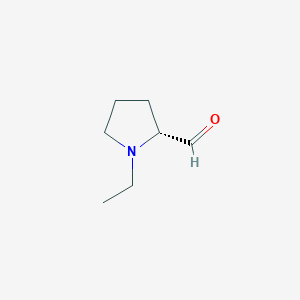
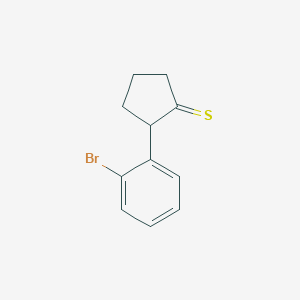



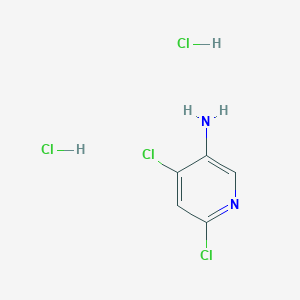
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
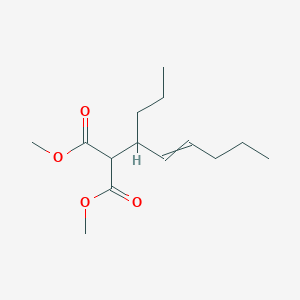
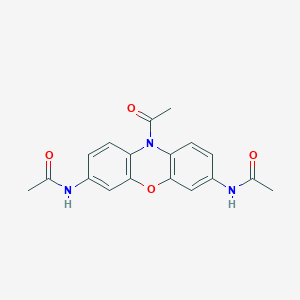
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)

